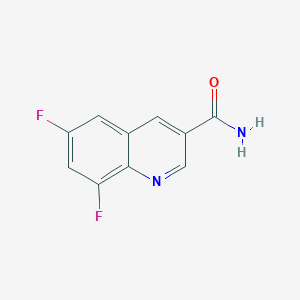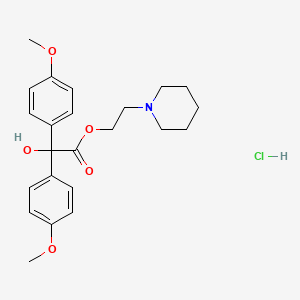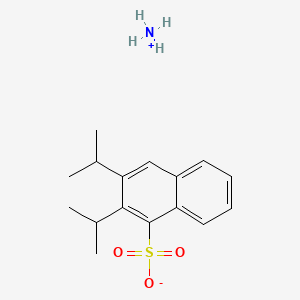
Ammonium diisopropylnaphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium diisopropylnaphthalenesulfonate is a chemical compound known for its surfactant and hydrotropic properties. It is commonly used in various industrial applications due to its ability to enhance the solubility of poorly soluble substances in water. This compound is particularly valued for its effectiveness in modifying the viscosity and solubility of surfactant formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium diisopropylnaphthalenesulfonate typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of ammonium diisopropylnaphthalenesulfonate is scaled up using continuous flow reactors. This method allows for the efficient handling of large volumes of reactants and products, ensuring consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium diisopropylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted naphthalenesulfonates.
Aplicaciones Científicas De Investigación
Ammonium diisopropylnaphthalenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations to enhance solubility and stability.
Biology: This compound is employed in biological research to study the effects of surfactants on cell membranes and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: In industrial applications, it is used in detergents, cleaners, and other formulations to improve their performance and efficiency.
Mecanismo De Acción
The mechanism of action of ammonium diisopropylnaphthalenesulfonate involves its ability to interact with hydrophobic and hydrophilic molecules. The sulfonate group provides hydrophilicity, while the naphthalene ring offers hydrophobic interactions. This dual functionality allows the compound to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances. The molecular targets include cell membranes and proteins, where it can alter their structure and function by modifying their interactions with water and other molecules.
Comparación Con Compuestos Similares
- Sodium diisopropylnaphthalenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Ammonium diisopropylnaphthalenesulfonate is unique due to its ammonium ion, which provides different solubility and reactivity properties compared to its sodium counterparts. The presence of the ammonium ion can enhance its compatibility with certain formulations and applications, making it a versatile compound in various industries.
Propiedades
Número CAS |
68425-60-5 |
|---|---|
Fórmula molecular |
C16H20O3S.H3N C16H23NO3S |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
azanium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.H3N/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);1H3 |
Clave InChI |
CCIFHODZBDSCOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[NH4+] |
Descripción física |
Liquid |
Números CAS relacionados |
12653-75-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


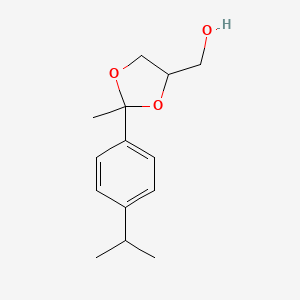

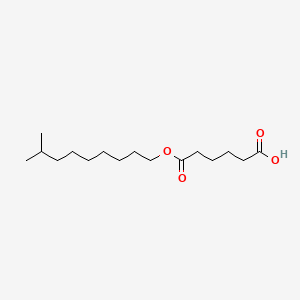
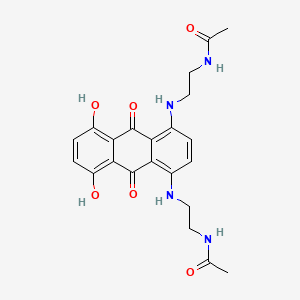
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)

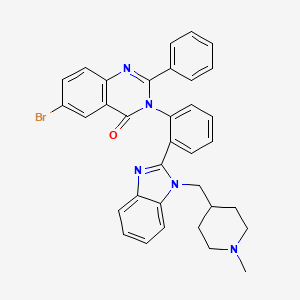
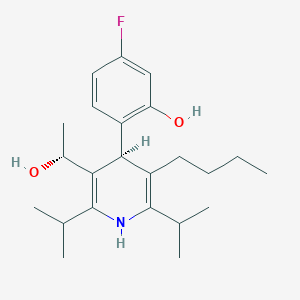
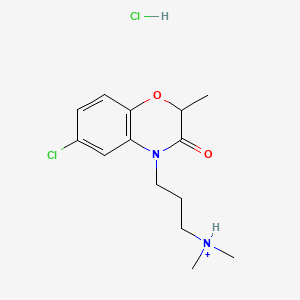
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
![6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13770031.png)
